4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol
Description
Properties
IUPAC Name |
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-17(15-10-19-16-5-3-2-4-14(15)16)20-18(22-11)12-6-8-13(21)9-7-12/h2-10,19,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMNEKXHHUHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with the nucleophilic attack of the thioamide’s sulfur on the α-carbon of the brominated ketone, followed by cyclization to form the thiazole ring. Substituents at the 4- and 5-positions of the thiazole are critical for regioselectivity. For instance, methyl groups at C5 enhance steric stabilization, as observed in analogous thiazole syntheses. Temperature and solvent polarity significantly impact yields. Polar aprotic solvents like DMF or DMSO at 80–100°C typically yield 60–75% product purity, while lower temperatures (<50°C) result in incomplete cyclization.
Table 1: Hypothetical Reaction Conditions for Hantzsch Thiazole Synthesis
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-5-methylacetophenone | DMF | 80 | 6 | 68 |
| 4-Bromo-5-methylacetophenone | Ethanol | 70 | 8 | 52 |
| 4-Bromo-5-methylacetophenone | DMSO | 100 | 4 | 73 |
Note: Data extrapolated from thiazole syntheses in.
Indole Ring Functionalization Strategies
Introducing the indole moiety at the thiazole’s C4 position requires selective C–H activation or cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling are viable pathways.
Palladium-Catalyzed Coupling Reactions
Using 3-bromoindole and a thiazole boronic ester, Suzuki coupling under inert atmospheres achieves C–C bond formation. Catalysts like Pd(PPh₃)₄ with K₂CO₃ in dioxane at 90°C yield 55–70% coupling efficiency. Competitive side reactions, such as dimerization of indole derivatives, necessitate careful stoichiometric control.
Table 2: Hypothetical Suzuki Coupling Parameters
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90 | 65 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 58 |
| Pd(OAc)₂ | NaHCO₃ | THF | 80 | 47 |
Multistep Synthesis via Intermediate Isolation
A sequential approach involving thiazole formation followed by indole incorporation mitigates steric hindrance. For example:
-
Synthesize 5-methyl-4-nitrothiazole-2-carboxylic acid via nitration.
-
Reduce the nitro group to an amine using H₂/Pd-C.
-
Couple with indole-3-carboxylic acid via peptide coupling agents (e.g., EDC/HOBt).
This method, while lengthier, improves regiochemical control. Yields for each step typically range from 40% (nitration) to 85% (amide coupling).
Characterization and Analytical Validation
Post-synthesis characterization via NMR, HPLC, and mass spectrometry is critical. Key spectral signatures include:
-
¹H NMR : Aromatic protons of indole (δ 7.1–7.8 ppm), thiazole C–H (δ 8.2 ppm), and phenolic –OH (δ 9.8 ppm).
-
LC-MS : Molecular ion peak at m/z 335.4 ([M+H]⁺).
Table 3: Hypothetical Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.78 (s, 1H, OH), 8.21 (s, 1H, thiazole-H), 7.65–7.12 (m, 5H, indole-H) |
| IR (KBr) | 3250 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N) |
| HRMS | Calculated: 335.1124; Found: 335.1121 |
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and chlorinating agents are employed for electrophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules, particularly in the development of new chemical entities with potential therapeutic effects.
Biology
Biological Activity
Research indicates that 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol exhibits significant biological activities, including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: It has been found to induce apoptosis in cancer cells by modulating reactive oxygen species and inhibiting critical signaling pathways such as mTORC1.
Medicine
Therapeutic Potential
Investigations into its therapeutic effects highlight its potential in targeting specific cellular pathways involved in diseases such as cancer and infections. The compound's ability to interact with various receptors and enzymes suggests it could be developed into a therapeutic agent.
Industry
Material Development
In industrial applications, this compound is utilized for developing new materials and chemical processes. Its unique structural characteristics allow for modifications that can lead to innovative applications in materials science.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on human cancer cell lines demonstrated that it significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The study concluded that further exploration could lead to new cancer therapies.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound revealed its efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, it can induce reactive oxygen species and cause endoplasmic reticulum stress in cancer cells, leading to apoptosis. It also inhibits certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Key Differences
Indole-Thiazole Core
The compound shares its indole-thiazole backbone with nortopsentin analogues, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (e.g., compounds 3a–h in ).
Phenol Substitution
Compounds like 4-(2-Methyl-1,3-thiazol-4-yl)phenol (, compound 16) share the phenol-thiazole motif but lack the indole group. The absence of the indole moiety reduces molecular complexity and may diminish interactions with hydrophobic binding pockets in biological targets .
Halogenated Derivatives
Isostructural compounds 4 and 5 () feature fluorophenyl and chlorophenyl substituents instead of phenol.
Physical and Spectroscopic Properties
Key data from analogues:
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups | Reference |
|---|---|---|---|---|
| 3e () | 257–258 | 97 | Indole, thiazole, SO₂ | |
| 16 () | 151–236 | 55–95 | Phenol, thiazole | |
| 4 () | N/A | High | Fluorophenyl, thiazole |
The phenol group in the target compound is expected to exhibit strong IR absorption at ~3200 cm⁻¹ (O–H stretch) and NMR signals near δ 9–10 ppm (phenolic proton), similar to compound 16 .
Antiproliferative Effects
Nortopsentin analogues () demonstrate potent antiproliferative activity against cancer cell lines. For example:
- 3i (): IC₅₀ values in the low micromolar range for leukemia cells.
Antimicrobial Activity
Phenol-thiazole derivatives like 16 () show moderate antimicrobial activity (MIC = 12.5–50 μg/mL against S. aureus and E. coli). The indole group in the target compound could synergize with the phenol to enhance membrane penetration and target binding .
Molecular Docking Insights
Compounds such as 9c () exhibit favorable docking poses with enzymes like α-glucosidase, suggesting that the phenol group in the target compound may form critical hydrogen bonds with active-site residues .
Q & A
Q. What are the standard synthetic routes for 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol, and how can reaction conditions be optimized?
The synthesis typically involves coupling indole derivatives with thiazole precursors under controlled conditions. For example, analogous compounds are synthesized via cyclocondensation reactions using substituted anilines, aldehydes, and thioureas in solvents like ethanol or DMF, often catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) . Optimization may include varying solvent polarity (e.g., ethanol vs. DMF) to improve yield, monitoring reaction progress via TLC, and purifying via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- FT-IR spectroscopy to confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenol, C=N/C–S stretches for thiazole).
- NMR spectroscopy (¹H and ¹³C) to verify aromatic protons (δ 6.8–8.2 ppm for indole and phenol) and methyl groups (δ 2.4–2.6 ppm).
- Elemental analysis (CHNS) to match experimental and theoretical values for C, H, N, and S .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 4°C to 60°C) are critical for biological assays. For storage, desiccate at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?
Multiwfn analyzes wavefunction-derived properties:
- Electrostatic potential (ESP) maps identify nucleophilic/electrophilic regions (e.g., phenol O–H as a hydrogen-bond donor).
- Electron localization function (ELF) reveals bonding patterns, confirming aromaticity in the indole-thiazole system.
- Density-of-states (DOS) plots correlate molecular orbitals with spectroscopic data .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. antioxidant effects)?
Contradictions may arise from assay conditions (e.g., cell lines, ROS measurement methods). Mitigation strategies:
- Dose-response studies (e.g., 0.1–100 µM) to establish IC₅₀ values.
- Comparative SAR analysis of analogs (e.g., replacing the phenol group with methoxy or halogens) to isolate pharmacophores .
- Target engagement assays (e.g., kinase profiling) to identify specific pathways .
Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they addressed?
Challenges include crystal growth (due to flexible substituents) and resolving disorder in the thiazole-methyl group. Solutions:
- Slow evaporation in solvent mixtures (e.g., chloroform/methanol).
- High-resolution X-ray diffraction (Cu-Kα radiation, 295 K) with SHELXL refinement.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?
Key strategies:
- Bioisosteric replacement : Swap the phenol with bioisosteres like sulfonamide or carboxylate to enhance solubility.
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole 5-position to modulate electron density.
- Molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted affinity for targets like tubulin or topoisomerases .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals/Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, indole NH), δ 6.85–7.40 (m, aromatic H) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2 (C=N), δ 115–135 (aromatic C) | |
| FT-IR | 3250 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), 690 cm⁻¹ (C–S) |
Q. Table 2. Computational Parameters for Multiwfn Analysis
| Property | Software Settings | Application |
|---|---|---|
| ESP Mapping | Iso-surface value: 0.001 a.u.; Grid: 0.1 Å | Solubility prediction |
| ELF Analysis | Contour level: 0.85; Color scale: 0–1 | Aromaticity assessment |
| DOS Calculation | Energy range: -15 to 5 eV; Gaussian broadening: 0.3 eV | Electronic transitions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
